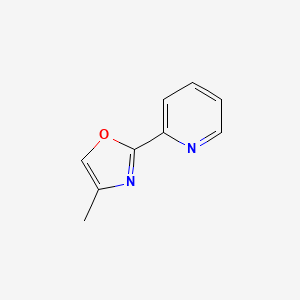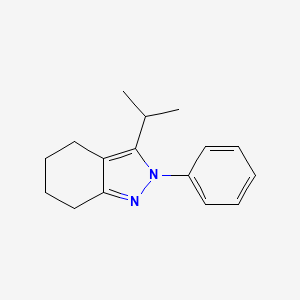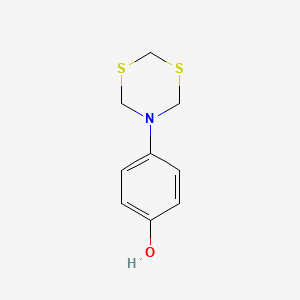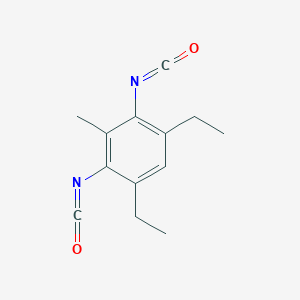![molecular formula C22H17FN2O3 B14358878 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide CAS No. 92974-83-9](/img/structure/B14358878.png)
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a fluorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-[4-(4-Cyanophenoxy)phenoxy]-N-(2-methoxyphenyl)propanamide: This compound has a similar structure but includes a methoxy group instead of a fluorine atom.
2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-chlorophenyl)propanamide: This compound features a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
特性
CAS番号 |
92974-83-9 |
|---|---|
分子式 |
C22H17FN2O3 |
分子量 |
376.4 g/mol |
IUPAC名 |
2-[4-(4-cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C22H17FN2O3/c1-15(22(26)25-18-4-2-3-17(23)13-18)27-19-9-11-21(12-10-19)28-20-7-5-16(14-24)6-8-20/h2-13,15H,1H3,(H,25,26) |
InChIキー |
LDVVRKLJMOLLTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)




![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)

![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
